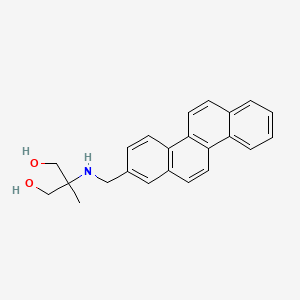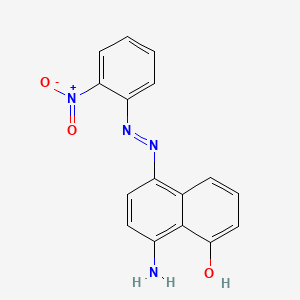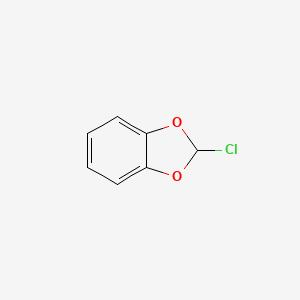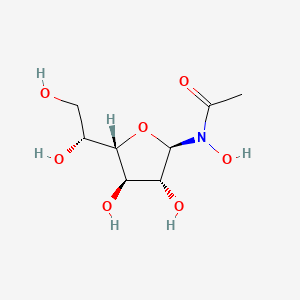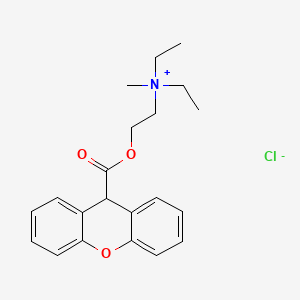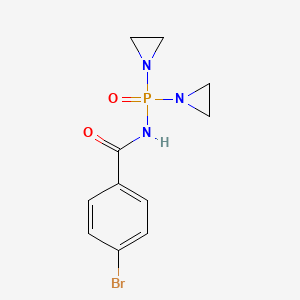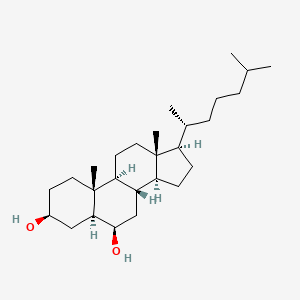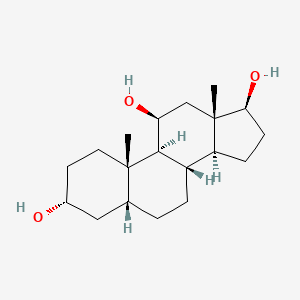
5beta-Androstan-3alpha,11beta,17beta-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5beta-Androstane-3alpha,11beta,17beta-triol typically involves multi-step organic reactions starting from simpler steroid precursors. The specific synthetic routes and reaction conditions can vary, but they generally involve the following steps:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.
Reduction: Reduction of ketone groups to alcohols.
Fluorination: Introduction of fluorine atoms at specific positions to enhance biological activity.
Industrial Production Methods
Industrial production methods for 5beta-Androstane-3alpha,11beta,17beta-triol are not well-documented in the public domain. large-scale synthesis would likely involve optimized versions of the laboratory methods mentioned above, with a focus on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5beta-Androstane-3alpha,11beta,17beta-triol undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Conversion of ketones or aldehydes back to hydroxyl groups.
Substitution: Replacement of hydrogen atoms with other functional groups, such as fluorine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Fluorinating agents such as diethylaminosulfur trifluoride (DAST) are used for introducing fluorine atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 5beta-Androstane-3alpha,11beta,17beta-triol can yield ketones or aldehydes, while reduction can revert these products back to the original triol .
Scientific Research Applications
5beta-Androstane-3alpha,11beta,17beta-triol has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other steroid compounds.
Biology: Studied for its role in androgenic activity and its effects on hair growth and development.
Medicine: Investigated for potential therapeutic uses in conditions related to androgen deficiency or excess.
Mechanism of Action
The mechanism of action of 5beta-Androstane-3alpha,11beta,17beta-triol involves its interaction with androgen receptors in the body. Upon binding to these receptors, the compound can modulate the expression of specific genes involved in the development of masculine characteristics and hair growth. The molecular targets and pathways involved include the androgen receptor signaling pathway and the regulation of gene expression related to hair follicle development .
Comparison with Similar Compounds
Similar Compounds
5alpha-Androstane-3beta,17alpha-diol: Another androgen derivative with similar biological activity.
9-fluoro-17-methyl-5beta-androstane-3alpha,11beta,17beta-triol: A fluorinated derivative with enhanced biological activity.
Uniqueness
5beta-Androstane-3alpha,11beta,17beta-triol is unique due to its specific hydroxylation pattern and its ability to modulate androgen receptor activity. The presence of hydroxyl groups at the 3alpha, 11beta, and 17beta positions distinguishes it from other androgens and contributes to its specific biological effects .
Properties
CAS No. |
20685-55-6 |
|---|---|
Molecular Formula |
C19H32O3 |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
(3R,5R,8S,9S,10S,11S,13S,14S,17S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,11,17-triol |
InChI |
InChI=1S/C19H32O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11-17,20-22H,3-10H2,1-2H3/t11-,12-,13+,14+,15+,16+,17-,18+,19+/m1/s1 |
InChI Key |
FNICIUSFFWRLFW-SOLHUYMASA-N |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4O)C)O)O |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(CC4(C3CCC4O)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Oxa-6-azabicyclo[3.1.0]hex-4-en-3-one, 6-methyl-](/img/structure/B13787525.png)
![[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[hydroxy(ditritio)methyl]oxan-2-yl] hydrogen phosphate](/img/structure/B13787529.png)
